N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide is an organic compound characterized by the presence of an aminophenyl group, a tert-butyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide typically involves the reaction of 3-aminophenol with 4-tert-butylphenol in the presence of acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the acetamide linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminophenyl)-4-(tert-butyl)benzamide
- N-(3-Aminophenyl)-2-(tert-butyl)phenylacetamide
Uniqueness
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide is unique due to the presence of both an aminophenyl group and a tert-butyl group, which confer distinct chemical and biological properties. The phenoxyacetamide moiety further enhances its versatility in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)13-7-9-16(10-8-13)22-12-17(21)20-15-6-4-5-14(19)11-15/h4-11H,12,19H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBHFDXUFNNRIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.